7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine
AR-7 is a retinoic acid receptor α (RARα) antagonist. In mouse fibroblasts, AR-7 (20 μM) increases chaperone-mediated autophagy in an RARα-dependent manner, increases LAMP-2A expression, and inhibits paraquat-induced decreases in cell viability. AR-7 is also selectively cytotoxic to HepG2 cells grown under hypoxic over normoxic conditions (IC50s = 10 and >1,000 μM, respectively).
AR-7, also known as Atypical retinoid 7, is a potent and selective enhancer of the chaperone-mediated autophagy (CMA).
AR-7, also known as Atypical retinoid 7, is a potent and selective enhancer of the chaperone-mediated autophagy (CMA).
Brand Name:
Vulcanchem
CAS No.:
80306-38-3
VCID:
VC0519231
InChI:
InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3
SMILES:
CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2
Molecular Formula:
C15H12ClNO
Molecular Weight:
257.71 g/mol
7-Chloro-3-(p-tolyl)-2H-benzo[b][1,4]oxazine
CAS No.: 80306-38-3
Cat. No.: VC0519231
Molecular Formula: C15H12ClNO
Molecular Weight: 257.71 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | AR-7 is a retinoic acid receptor α (RARα) antagonist. In mouse fibroblasts, AR-7 (20 μM) increases chaperone-mediated autophagy in an RARα-dependent manner, increases LAMP-2A expression, and inhibits paraquat-induced decreases in cell viability. AR-7 is also selectively cytotoxic to HepG2 cells grown under hypoxic over normoxic conditions (IC50s = 10 and >1,000 μM, respectively). AR-7, also known as Atypical retinoid 7, is a potent and selective enhancer of the chaperone-mediated autophagy (CMA). |
|---|---|
| CAS No. | 80306-38-3 |
| Molecular Formula | C15H12ClNO |
| Molecular Weight | 257.71 g/mol |
| IUPAC Name | 7-chloro-3-(4-methylphenyl)-2H-1,4-benzoxazine |
| Standard InChI | InChI=1S/C15H12ClNO/c1-10-2-4-11(5-3-10)14-9-18-15-8-12(16)6-7-13(15)17-14/h2-8H,9H2,1H3 |
| Standard InChI Key | MVOZLTFXYGHZPM-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
| Canonical SMILES | CC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)Cl)OC2 |
| Appearance | Solid powder |
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